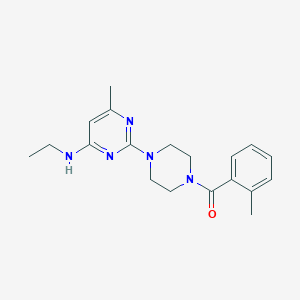
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of PDE-5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the body, which in turn causes relaxation of smooth muscle cells and increased blood flow to certain areas of the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the replication of certain viruses by interfering with their ability to bind to host cells. In addition, this compound has been found to exhibit antifungal activity by disrupting the integrity of fungal cell walls.
実験室実験の利点と制限
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a range of solvents, making it easy to use in a variety of experimental setups. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone. One potential area of research is its use as a potential treatment for viral infections, such as COVID-19. Another area of research is its potential use as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, anticancer, and antifungal properties and has potential use as an inhibitor of PDE-5. While further studies are needed to fully understand its mechanism of action and potential side effects, this compound has several advantages for use in lab experiments and holds promise for future research.
合成法
The synthesis of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone involves the reaction of 4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine with o-tolyl isocyanate in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The purity of the product can be improved by recrystallization or chromatography.
科学的研究の応用
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and antifungal properties. This compound has also been studied for its potential use as an inhibitor of phosphodiesterase-5 (PDE-5), which is an enzyme that plays a crucial role in the regulation of smooth muscle contraction in the human body.
特性
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-20-17-13-15(3)21-19(22-17)24-11-9-23(10-12-24)18(25)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZBQSVPXBKQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
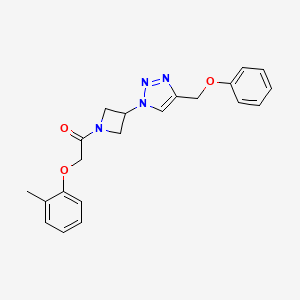

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
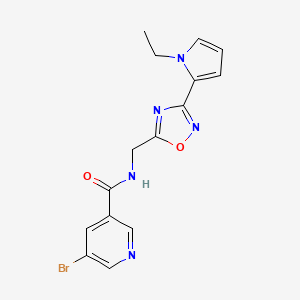
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)

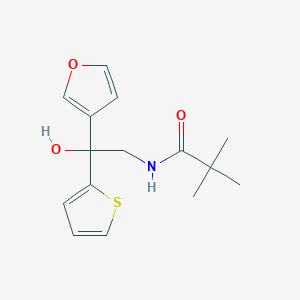
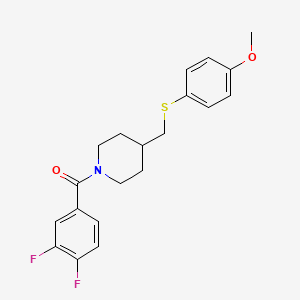
![3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901323.png)

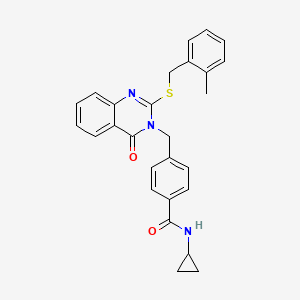
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide](/img/structure/B2901326.png)